Methyl 2-[(2,6-dichlorobenzyl)thio]acetate
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Overview
Description
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is an organic compound with the molecular formula C10H10Cl2O2S and a molecular weight of 265.16 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a methyl ester group and a dichlorobenzyl thioether moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with methyl thioacetate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with biological macromolecules, potentially disrupting their normal function. The thioether moiety can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,6-dichlorophenoxy)acetate: Similar in structure but contains a phenoxy group instead of a thioether group.
Methyl 2-[(2,6-dichlorophenyl)methyl]thioacetate: Similar but lacks the ester functionality.
Uniqueness
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is unique due to the presence of both the dichlorobenzyl and thioether groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-[(2,6-dichlorophenyl)methylsulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHQNQTVKFTSAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=C(C=CC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383978 |
Source
|
Record name | Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118608-90-5 |
Source
|
Record name | Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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